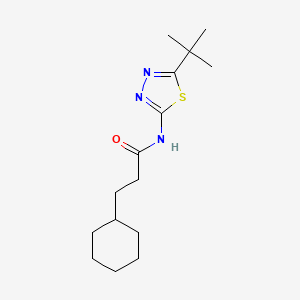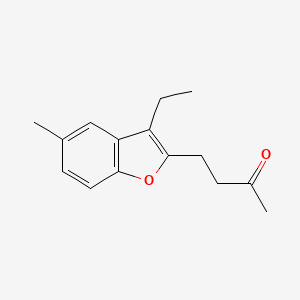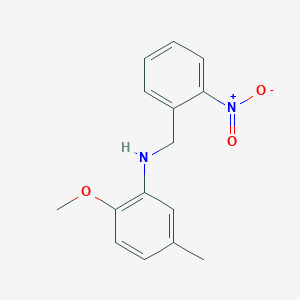
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-cyclohexylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-cyclohexylpropanamide, also known as TAK-659, is a novel inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway and is important for the survival and proliferation of B-cell lymphoma cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell lymphomas.
Wirkmechanismus
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-cyclohexylpropanamide works by inhibiting BTK, a key enzyme in the B-cell receptor signaling pathway. BTK is important for the survival and proliferation of B-cell lymphoma cells. By inhibiting BTK, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-cyclohexylpropanamide disrupts the signaling pathway and induces apoptosis (programmed cell death) in B-cell lymphoma cells.
Biochemical and Physiological Effects:
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-cyclohexylpropanamide has been shown to have potent activity against B-cell lymphoma cells in vitro and in vivo. In preclinical studies, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-cyclohexylpropanamide has been shown to induce apoptosis in B-cell lymphoma cells and to reduce tumor growth and prolong survival in mouse models of B-cell lymphoma.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-cyclohexylpropanamide is its potent activity against B-cell lymphoma cells. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-cyclohexylpropanamide has shown promising results in preclinical studies and may be a potential treatment option for B-cell lymphomas. One limitation of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-cyclohexylpropanamide is that it has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-cyclohexylpropanamide. One direction is to further investigate the safety and efficacy of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-cyclohexylpropanamide in clinical trials. Another direction is to explore the potential of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-cyclohexylpropanamide in combination with other therapies for the treatment of B-cell lymphomas. Additionally, further research is needed to understand the mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-cyclohexylpropanamide and to identify potential biomarkers for patient selection and monitoring.
Synthesemethoden
The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-cyclohexylpropanamide involves several steps, including the reaction of 5-tert-butyl-1,3,4-thiadiazol-2-amine with 3-bromo-cyclohexanone to form an intermediate, which is then reacted with N-(2-hydroxyethyl)propanamide to yield N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-cyclohexylpropanamide.
Wissenschaftliche Forschungsanwendungen
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-cyclohexylpropanamide has been extensively studied in preclinical models of B-cell lymphomas. In vitro studies have shown that N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-cyclohexylpropanamide inhibits BTK activity and suppresses the growth and survival of B-cell lymphoma cells. In vivo studies in mouse models of B-cell lymphoma have demonstrated that N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-cyclohexylpropanamide reduces tumor growth and prolongs survival.
Eigenschaften
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-cyclohexylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3OS/c1-15(2,3)13-17-18-14(20-13)16-12(19)10-9-11-7-5-4-6-8-11/h11H,4-10H2,1-3H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJNVPSJCIZJTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)CCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-cyclohexylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-methoxy-5-methylphenyl)thiourea](/img/structure/B5713968.png)

![methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate](/img/structure/B5713983.png)
![2-(2,4-dihydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5713988.png)

![1-(4-chlorophenyl)-4-(4-methyl-1-piperidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5713998.png)
![ethyl (4-{2-[4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]carbonohydrazonoyl}-2-methoxyphenoxy)acetate](/img/structure/B5714004.png)
![1-(3,4-dimethoxyphenyl)ethanone [2-(3-pyridinyl)-4-quinazolinyl]hydrazone](/img/structure/B5714008.png)
![N'-[(5-ethyl-2-thienyl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5714026.png)

![4,5-dichloro-2-{[(4-hydroxyphenyl)amino]carbonyl}benzoic acid](/img/structure/B5714036.png)